molecular formula C15H10O4 B8433916 Methyl 9-oxoxanthene-3-carboxylate

Methyl 9-oxoxanthene-3-carboxylate

Cat. No.: B8433916
M. Wt: 254.24 g/mol
InChI Key: HMMUFXQMDBEZTA-UHFFFAOYSA-N
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Description

Methyl 9-oxoxanthene-3-carboxylate (IUPAC name: methyl 7-hydroxy-9-oxo-9H-xanthene-3-carboxylate) is a tricyclic aromatic compound with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol . Its structure consists of a xanthene backbone (two benzene rings fused via a heterocyclic oxygen-containing ring) with a ketone group at position 9, a methyl ester at position 3, and a hydroxyl group at position 5. This compound is part of a broader class of xanthene derivatives, which are widely studied for applications in pharmaceuticals, dyes, and materials science due to their electronic properties and structural versatility.

Properties

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 9-oxoxanthene-3-carboxylate

InChI

InChI=1S/C15H10O4/c1-18-15(17)9-6-7-11-13(8-9)19-12-5-3-2-4-10(12)14(11)16/h2-8H,1H3

InChI Key

HMMUFXQMDBEZTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2

Origin of Product

United States

Comparison with Similar Compounds

Xanthene Derivatives with Varying Substituents

Several analogs of methyl 9-oxoxanthene-3-carboxylate differ in substituent groups, altering their physicochemical properties:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Differences vs. Target Compound
Methyl 7-ethoxy-9-oxo-9H-xanthene-3-carboxylate 89216-73-9 C₁₇H₁₄O₅ Ethoxy (7) Increased lipophilicity due to ethoxy group; reduced hydrogen bonding capacity
9H-Xanthene-3-carboxylic acid, 9-oxo-7-propoxy 89216-69-3 C₁₈H₁₆O₅ Propoxy (7) Further enhanced hydrophobicity; potential for prolonged biological half-life
9H-Xanthene-3-carboxylic acid, 7-hydroxy-9-oxo 89216-72-8 C₁₄H₈O₄ Free carboxylic acid (3) Higher acidity (pKa ~3–4) compared to methyl ester; improved water solubility

Key Findings :

  • Polarity : The hydroxyl group at position 7 in the target compound enhances polarity and hydrogen-bonding capacity, making it more soluble in polar solvents than ethoxy or propoxy analogs.
  • Reactivity : The methyl ester at position 3 is less reactive toward nucleophiles compared to free carboxylic acids, which may influence its stability in biological systems.

Thioxanthene Analogs

Replacement of the central oxygen atom with sulfur yields thioxanthene derivatives, which exhibit distinct electronic and biological properties:

Compound Name CAS Number Molecular Formula Key Structural Feature Key Differences vs. Target Compound
Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate 77084-52-7 C₁₇H₁₄O₃S Sulfur in central ring Reduced electronegativity; red-shifted UV absorption due to sulfur’s larger atomic size
9-Oxo-9H-thioxanthene-3-carboxylic acid 51762-88-0 C₁₄H₈O₃S Free carboxylic acid (3) + sulfur Higher acidity (pKa ~2.5–3.5) and potential for metal chelation

Key Findings :

  • Electronic Properties : Thioxanthenes exhibit lower band gaps than xanthenes, making them suitable for optoelectronic applications.

Positional Isomers and Alkyl Esters

Variations in ester groups and substituent positions significantly impact functionality:

Compound Name CAS Number Molecular Formula Key Feature Key Differences vs. Target Compound
9-Oxo-9H-thioxanthene-4-carboxylic acid 51762-56-2 C₁₄H₈O₃S Carboxyl group at position 4 Altered molecular dipole; potential differences in crystal packing
Ethyl 7-methyl-9-oxo-9H-thioxanthene-3-carboxylate 77084-52-7 C₁₇H₁₄O₃S Ethyl ester (3) + methyl (7) Enhanced lipophilicity; slower hydrolysis rate compared to methyl esters

Key Findings :

  • Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters under physiological conditions, affecting drug bioavailability.
  • Positional Effects : Carboxyl group placement influences intermolecular interactions, such as π-stacking in solid-state structures.

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